![molecular formula C11H18N4S B4943312 Spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione](/img/structure/B4943312.png)
Spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione: is a complex heterocyclic compound characterized by its unique spiro structure, which includes a tetrazine ring fused with a tricyclodecane system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a tricyclodecane derivative with a tetrazine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s high nitrogen content and stability make it a candidate for research in pharmaceuticals, particularly in the development of new drugs with potential anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is explored for its use in energetic materials due to its high energy density and stability. It is also investigated for applications in advanced materials, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione involves its interaction with molecular targets through its reactive functional groups. The tetrazine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine: A simpler tetrazine derivative with similar nitrogen-rich characteristics.
Triazine: Another nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness: Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione stands out due to its spiro structure, which imparts unique chemical and physical properties. Its combination of a tetrazine ring with a tricyclodecane system provides a versatile platform for the development of novel compounds with diverse applications .
Propriétés
IUPAC Name |
spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c16-10-12-14-11(15-13-10)5-6-4-9(11)8-3-1-2-7(6)8/h6-9,14-15H,1-5H2,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBUDOINXVPMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34NNC(=S)NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
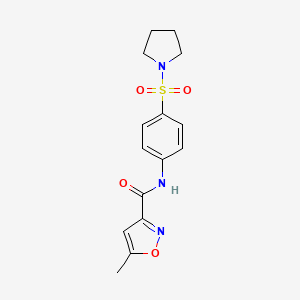
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4943240.png)
![9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B4943246.png)
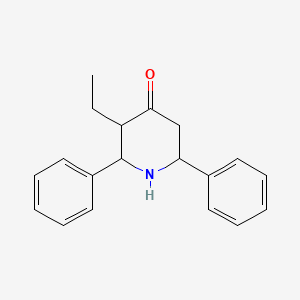
METHYL}ACETAMIDO)ACETATE](/img/structure/B4943266.png)
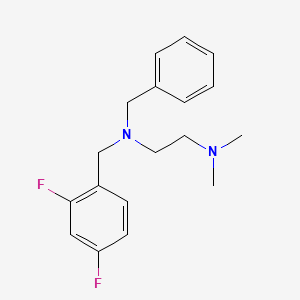
![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)
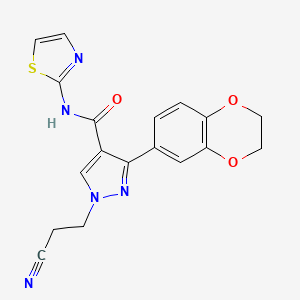
![5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B4943305.png)
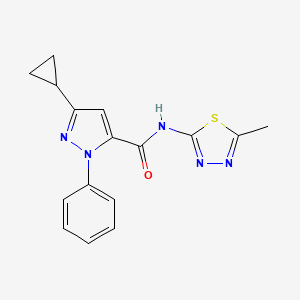
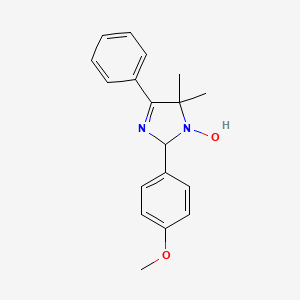
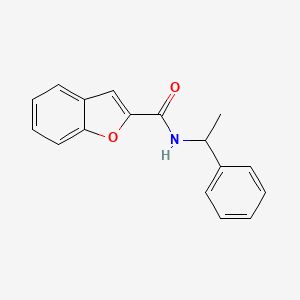
![1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4943328.png)
